molecular formula C20H17N5O B2369324 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole CAS No. 954792-78-0

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2369324
CAS No.: 954792-78-0
M. Wt: 343.39
InChI Key: LJABWEUJHOARBV-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features both triazole and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1,2,4-Triazole derivatives

Uniqueness

Compared to similar compounds, 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and an azide. For instance, the reaction of cyclopropylacetylene with p-tolyl azide under copper-catalyzed conditions has been reported to yield high purity products. The reaction conditions generally include the use of a copper(I) catalyst and a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazole , including compounds similar to the target compound, exhibit significant antimicrobial activity. For example, certain oxadiazole derivatives have shown selective toxicity against various pathogens while maintaining lower cytotoxicity towards mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Anticancer Activity

The triazole moiety in the compound is linked to various anticancer activities. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The presence of the cyclopropyl and p-tolyl groups enhances the binding affinity to specific molecular targets involved in cancer proliferation .

The proposed mechanism of action involves the inhibition of key enzymes associated with cellular metabolism and proliferation. The triazole ring can interact with metal ions in enzymes through hydrogen bonding and coordination, which may disrupt their function. Additionally, the unique structural features of the compound allow it to modulate receptor activity effectively.

Comparative Studies

Compound NameStructure TypeBiological ActivitySelectivity Index
This compoundTriazole-OxadiazoleAntimicrobial, AnticancerHigh
Ox1 (related oxadiazole)1,2,4-OxadiazoleAntileishmanial9.7 against promastigotes
5-Methyl-1H-1,2,3-triazoleTriazoleAntifungalModerate

Case Studies

In a recent case study involving Ox1 , a derivative similar to our target compound, it was observed that at concentrations as low as 25 µM, there was a significant reduction in the viability of Leishmania infantum promastigotes. The selectivity index was notably high (18.7), indicating that this compound could selectively target parasitic cells while sparing mammalian cells .

Another study highlighted the anticonvulsant activity of oxadiazole derivatives synthesized from compounds structurally related to our target compound. These derivatives demonstrated promising pharmacological profiles that warrant further investigation into their mechanisms and therapeutic applications .

Properties

IUPAC Name

2-[5-cyclopropyl-1-(4-methylphenyl)triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-7-11-16(12-8-13)25-18(14-9-10-14)17(21-24-25)20-23-22-19(26-20)15-5-3-2-4-6-15/h2-8,11-12,14H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJABWEUJHOARBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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